molecular formula C28H35Cl2N7O5 B12762754 Infigratinib acetate CAS No. 1310746-17-8

Infigratinib acetate

Cat. No.: B12762754
CAS No.: 1310746-17-8
M. Wt: 620.5 g/mol
InChI Key: XHCQHOGMMJKLRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Infigratinib acetate is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the final product .

Chemical Reactions Analysis

Types of Reactions

Infigratinib acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various metabolites and degradation products. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to understand the metabolic pathways and potential toxicities .

Scientific Research Applications

Infigratinib acetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study kinase inhibition and receptor-ligand interactions.

    Biology: Investigated for its effects on cell signaling pathways and its role in cell proliferation and differentiation.

    Medicine: Primarily used in the treatment of cholangiocarcinoma and being explored for other cancers and genetic disorders.

    Industry: Used in the development of targeted therapies and personalized medicine

Mechanism of Action

Infigratinib acetate exerts its effects by inhibiting the activity of FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various cellular processes such as angiogenesis and cell differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Infigratinib acetate is unique due to its high specificity for FGFR1, FGFR2, and FGFR3, and its effectiveness in treating cholangiocarcinoma. Its ability to target multiple FGFRs makes it a versatile compound in cancer therapy .

Properties

CAS No.

1310746-17-8

Molecular Formula

C28H35Cl2N7O5

Molecular Weight

620.5 g/mol

IUPAC Name

acetic acid;3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

InChI

InChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4)

InChI Key

XHCQHOGMMJKLRU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O

Origin of Product

United States

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